8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 900272-57-3
Cat. No.: VC4377244
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900272-57-3 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.436 |
| IUPAC Name | 6-benzyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(13)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 |
| Standard InChI Key | UWORKMDGFPQPDR-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C |
Introduction
8-Benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This compound is characterized by its specific molecular structure, which includes a benzyl group, a 2-methoxyethyl group, and three methyl groups attached to the imidazopurine core. The compound's molecular formula is C19H21N5O3, and its molecular weight is 367.4 g/mol .
Synonyms and Identifiers
-
PubChem CID: 4972973
-
Synonyms: CHEMBL4077882, BDBM50260236, STK848678, AKOS005628350
-
IUPAC Name: 6-benzyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
-
InChI: InChI=1S/C19H21N5O3/c1-13-11-24-15-16(21(2)19(26)22(17(15)25)9-10-27-3)20-18(24)23(13)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 8-Benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C19H21N5O3 | 367.4 g/mol | Not specified |
| 3-Benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione | C19H21N5O2 | 351.41 g/mol | 878721-22-3 |
| 8-(3,5-Dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C21H25N5O3 | 395.5 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume